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Introduction

Amprenavir is a protease inhibitor used in combination antiretroviral therapy for the treatment of Human

Immunodeficiency Virus (HIV) infection. It functions by binding to the active site of the HIV-1 protease

enzyme, thereby preventing the cleavage of viral polyproteins and subsequent maturation of infectious viral

particles [1]. The development and validation of robust analytical methods for amprenavir is crucial for

various stages of drug development and quality control, including pharmacokinetic studies, stability testing,

and impurity profiling. These methods ensure the drug's safety, efficacy, and quality by accurately measuring

the active pharmaceutical ingredient and detecting potential impurities that may arise during synthesis or

storage.

The chemical complexity of amprenavir and its prodrug fosamprenavir, along with the presence of

various potential impurities, necessitates sophisticated analytical techniques. This application note provides a

comprehensive overview of validated analytical methods for amprenavir, focusing on key validation

parameters, detailed experimental protocols, and practical applications in pharmaceutical analysis. The

methods described herein adhere to international regulatory guidelines, including those established by the

International Conference on Harmonisation (ICH), ensuring their suitability for intended applications in both

research and quality control settings [1] [2].
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Method Validation Parameters

Method validation is an essential process that establishes documented evidence demonstrating an analytical

method is suitable for its intended purpose. For amprenavir analytical methods, several key parameters

require rigorous assessment to ensure reliability, accuracy, and reproducibility. These parameters collectively

verify that the method can consistently produce results that accurately reflect the quality of the drug

substance or product under various conditions.

The comprehensive validation of amprenavir methods encompasses both chemical and biological

matrices, with specific acceptance criteria defined for each parameter. Based on the reviewed literature, the

following table summarizes the typical validation parameters and their corresponding results for amprenavir

analytical methods:

Table 1: Summary of Validation Parameters for Amprenavir Analytical Methods

Validation
Parameter

Method Details Results Reference

Linearity Range LC-MS/MS in plasma 0.15–1500 ng/mL with r² >
0.990

[1]

LC-MS/MS in plasma 10–2000 ng/mL [3]

RP-HPLC for
impurities

0.5–1.5 ppm for related

substances

r² = 0.999 [2]

Precision (% RSD) Intraday & interday (LC-MS/MS) < 4.21% [1]

Accuracy (%
Recovery)

LQC: 92.9%, MQC: 95.1%, HQC:
96.4%

[1]

Specificity No interference from matrix Confirmed [1] [3]

Sensitivity LLOQ: 0.15 ng/mL (LC-MS/MS) S/N > 3 [1]

LOD/LOQ (HPLC) Impurity detection LOD: S/N=3, LOQ: S/N=10 [2]
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Specificity and selectivity demonstrate the method's ability to accurately measure the analyte in the

presence of potential interferents, such as metabolites, impurities, or matrix components. For amprenavir

methods, specificity was confirmed by analyzing blank plasma samples from six different donors, which

showed no interference at the retention times of amprenavir or the internal standard [1] [3]. The precision

and accuracy of a method indicate its reliability and closeness to the true value, respectively. For the LC-

MS/MS method, both intraday and interday precision demonstrated relative standard deviation values below

4.21%, while accuracy ranged from 92.9% to 96.4% across different quality control levels [1].

The linearity of an analytical method is its ability to produce results that are directly proportional to the

concentration of the analyte within a given range. Amprenavir methods have demonstrated excellent

linearity across various matrices, with correlation coefficients (r²) greater than 0.990 [1] [2]. Sensitivity is

assessed through the limit of detection (LOD) and limit of quantification (LOQ) or the lower limit of

quantitation (LLOQ). The exceptional sensitivity of LC-MS/MS methods allows for quantitation of

amprenavir at sub-nanogram per milliliter levels, which is essential for pharmacokinetic studies following

therapeutic dosing [1] [3].

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS protocol for amprenavir quantification in plasma represents a highly sensitive and

specific approach suitable for pharmacokinetic studies and therapeutic drug monitoring. This method

employs rilpivirine as an internal standard to account for potential variability in sample preparation and

instrument response, enhancing the reliability of quantitative results [1].

Chromatographic conditions utilize a Zorbax C18 column (50 × 4.6 mm, 5 μm particle size) maintained at

30°C. The mobile phase consists of acetonitrile, 0.1% v/v formic acid in water, and methanol in a ratio of

60:10:30, delivered isocratically at a flow rate of 0.60 mL/min. The injection volume is set at 5.0 μL, with a

total run time of 6 minutes. Under these conditions, amprenavir and the internal standard elute at

approximately 1.2 and 2.3 minutes, respectively, demonstrating satisfactory resolution without interference

from plasma matrix components [1].
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Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with positive ion

electrospray ionization. The optimized mass transitions are m/z 506.2 → 89.1 for amprenavir and m/z 367.1

→ 350.1 for the internal standard rilpivirine. The instrument parameters are carefully optimized as

follows: drying gas and sheath gas temperatures at 300°C, nebulizer pressure at 22.0 psi, sheath gas flow rate

at 10 L/min, drying gas flow rate at 5 L/min, and capillary voltage at 3 kV. The fragmentor voltage is set at

110 V for amprenavir and 115 V for the internal standard, with a collision energy of 15 eV for both

compounds [1].

Table 2: LC-MS/MS Instrument Parameters for Amprenavir Quantification

Parameter Setting Application

Ionization Mode Positive Electrospray Ion generation

MRM Transitions 506.2 → 89.1 (Amprenavir) 367.1 → 350.1 (IS) Selective detection

Gas Temperatures 300°C (drying & sheath) Desolvation

Nebulizer Pressure 22.0 psi aerosol generation

Flow Rates Sheath: 10 L/min, Drying: 5 L/min Gas flows

Capillary Voltage 3 kV Ionization efficiency

Collision Energy 15 eV Fragmentation

Reverse-Phase High-Performance Liquid Chromatography (RP-
HPLC) Method

For the analysis of fosamprenavir and its related impurities in pharmaceutical formulations, a robust RP-

HPLC method has been developed and validated. This method is particularly valuable for quality control

laboratories, enabling the simultaneous quantification of the active pharmaceutical ingredient and its

potential impurities in a single analysis [2].
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The chromatographic separation is achieved using a Zobrax C18 column (100 × 4.6 mm, 5 μm)

maintained at 30°C. The mobile phase employs a gradient elution program with 0.1% v/v orthophosphoric

acid in water (mobile phase A) and acetonitrile (mobile phase B). The gradient program starts at 50% B,

increases linearly to 80% B over 8 minutes, holds for 2 minutes, then returns to initial conditions for

equilibration. The flow rate is maintained at 1.0 mL/min, with detection at 264 nm using a photodiode array

detector. The total run time is 10 minutes, with fosamprenavir eluting at approximately 5.3 minutes, well-

resolved from its potential impurities [2].

Sample preparation for this method involves dissolving tablet powder equivalent to 1 mg of

fosamprenavir in 100 mL of diluent (water:acetonitrile, 50:50 v/v) with sonication for 5 minutes. The

standard solution is prepared at a concentration of 1 ppm by appropriate dilution of stock solutions. The

method demonstrates excellent resolution for fosamprenavir and its impurities, with retention times of 2.3

min (amino impurity), 4.3 min (propyl impurity), 4.7 min (isomer impurity), 8.1 min (nitro impurity), and

8.6 min (amprenavir impurity) [2].

Sample Preparation and Stability

Sample preparation is a critical step in ensuring accurate and reproducible quantification of amprenavir

across different matrices. For plasma samples, liquid-liquid extraction with ethyl acetate has been

successfully employed. The protocol involves transferring 250 μL of plasma spiked with 50 μL of internal

standard (1 μg/mL rilpivirine) into propylene tubes, followed by vortex mixing for 2 minutes. The extraction

is performed with 5.0 mL of ethyl acetate solvent, and centrifugation at 3,500 rpm for 30 minutes. The

organic layer is then separated and evaporated to dryness under a stream of nitrogen. The resulting residue

is reconstituted in 250 μL of mobile phase and transferred to autosampler vials for analysis [1].

An alternative solid-phase extraction method utilizing C18 cartridges has also been developed, particularly

for multi-analyte protocols that include amprenavir along with other antiretroviral agents. This procedure

involves conditioning the SPE columns with ethyl acetate, methanol, and water (2 mL each), followed by

loading of the plasma sample diluted with water. The columns are washed with phosphate buffer and water,

dried under nitrogen for 6 minutes, and finally eluted with ethyl acetate. The eluted samples are evaporated

to dryness and reconstituted in 250 μL of 35% acetonitrile containing 0.01% formic acid before LC-MS/MS

analysis [3].
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The stability profile of amprenavir under various storage and processing conditions is well-documented.

Amprenavir demonstrates excellent stability in heparinized human plasma, remaining stable for at least 3

freeze-thaw cycles (-20°C ambient), 1.5 hours at 56°C, 48 hours under refrigeration (2-8°C), 48 hours at

room temperature, and up to 23 months when stored at -20°C [3]. Additionally, amprenavir exhibits

stability in processed extracts for at least 48 hours and in refrigerated standard solutions for at least 6 weeks,

providing flexibility in analytical workflow and sample batch processing.

The following diagram illustrates the complete sample processing workflow for amprenavir analysis in

plasma samples:
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LC-MS/MS Analysis
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Applications in Pharmaceutical Analysis

The validated analytical methods for amprenavir find diverse applications across pharmaceutical

development and clinical research. One significant application is in pharmacokinetic studies to characterize

the absorption, distribution, metabolism, and excretion profile of the drug. A compartmental pharmacokinetic

analysis of oral amprenavir in healthy subjects revealed interesting characteristics, including a mean

terminal half-life of 6.17 to 8.28 hours and the presence of secondary concentration peaks approximately 7-8

hours after dosing in 98.7% of subjects, suggesting possible enterohepatic recycling [4] [5]. These findings

have important implications for dosing regimen design and therapeutic drug monitoring.

In pharmaceutical quality control, the developed methods enable comprehensive impurity profiling of

fosamprenavir drug substance and products. The RP-HPLC method specifically allows for the simultaneous

quantification of potential impurities, including isomer, amino, propyl, nitro, and amprenavir itself,

ensuring drug safety and regulatory compliance [2]. The method's ability to accurately measure these

impurities at low levels (ppm range) makes it particularly valuable for monitoring drug stability and

detecting degradation products during storage.

Another critical application lies in establishing in vitro-in vivo correlations (IVIVC) for fosamprenavir

tablets. Research has demonstrated a Level A correlation between in vitro dissolution profiles and in vivo

pharmacokinetic data, enabling the development of discriminatory dissolution methods that can predict the in

vivo performance of the drug product [6]. This correlation is especially valuable for quality control, as it

allows for the use of dissolution testing as a surrogate for bioequivalence studies in certain circumstances,

such as post-approval changes to the formulation or manufacturing process.

Conclusion

The comprehensive validation of analytical methods for amprenavir, following international regulatory

guidelines, ensures reliable quantification of the drug in various matrices, from biological samples to
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pharmaceutical formulations. The detailed protocols presented in this application note, including LC-MS/MS

for bioanalytical applications and RP-HPLC for impurity profiling, provide robust frameworks for

researchers and quality control professionals. The experimental workflows and validation parameters

outlined serve as valuable references for implementing these methods in different laboratory settings,

ultimately contributing to the quality assurance of this important antiretroviral medication and supporting

ongoing efforts in HIV treatment and management.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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